Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyliminomethyl)benzonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of benzonitrile, featuring a benzyliminomethyl group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyliminomethyl)benzonitrile typically involves the condensation of benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Typically around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of 4-(benzyliminomethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(benzyliminomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(benzyliminomethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyliminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single benzene ring.
4-methylbenzonitrile: A derivative with a methyl group at the para position.
4-(bromomethyl)benzonitrile: A derivative with a bromomethyl group at the para position.
Uniqueness
4-(benzyliminomethyl)benzonitrile is unique due to the presence of the benzyliminomethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
67907-57-7 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(benzyliminomethyl)benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9,12H,11H2 |
InChI Key |
RAEFDWLGSRZYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.